molecular formula C6H7Br2NO B13592523 3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide

3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide

Cat. No.: B13592523
M. Wt: 268.93 g/mol
InChI Key: PNXJAXUZJUINFT-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide is a chemical compound that belongs to the class of 1,4-dihydropyridines These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines .

Scientific Research Applications

3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly calcium channel blockers.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of its potential use as a calcium channel blocker in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1,4-dihydropyridin-4-one
  • 4-(Bromomethyl)pyridine hydrobromide
  • 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Uniqueness

3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C6H7Br2NO

Molecular Weight

268.93 g/mol

IUPAC Name

3-bromo-5-methyl-1H-pyridin-4-one;hydrobromide

InChI

InChI=1S/C6H6BrNO.BrH/c1-4-2-8-3-5(7)6(4)9;/h2-3H,1H3,(H,8,9);1H

InChI Key

PNXJAXUZJUINFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=C(C1=O)Br.Br

Origin of Product

United States

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